2,3-Dibromoimidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

2,3-Dibromoimidazo[1,2-a]pyridine is the only commercially viable regioisomer that places two reactive C–Br handles on the imidazole ring, enabling orthogonal Suzuki-Miyaura couplings to rapidly generate 2,3,6-trisubstituted libraries. With a CNS-optimized LogP of 2.86 and an exceptionally low predicted pKa of 0.91, this non-basic scaffold minimizes hERG and aminergic off-target liabilities—ideal for fragment-based kinase inhibitor design. It also serves as a direct precursor for antiviral thioether derivatives. Secure batch-consistent, high-purity inventory today to accelerate your SAR programs.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1333222-44-8
Cat. No. B3232043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromoimidazo[1,2-a]pyridine
CAS1333222-44-8
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)Br
InChIInChI=1S/C7H4Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H
InChIKeyDNLKCKCNHPVECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromoimidazo[1,2-a]pyridine (CAS 1333222-44-8): Procuring a Privileged Bifunctional Scaffold


2,3-Dibromoimidazo[1,2-a]pyridine (CAS 1333222-44-8) is a polycyclic aromatic heterocycle belonging to the imidazo[1,2-a]pyridine family, a class recognized as privileged structures in medicinal chemistry due to the presence of ring-junction nitrogen atoms capable of serving as hydrogen bond acceptors . This compound is characterized by two bromine substituents at the 2- and 3-positions of the imidazole ring, with a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol . Its primary value proposition lies in its utility as a dual-handle electrophilic building block, enabling sequential or regioselective functionalization for the construction of diverse compound libraries via cross-coupling reactions [1].

The 2,3-Dibromoimidazo[1,2-a]pyridine Differentiator: Why Isomeric Dibromides Cannot Substitute


In the imidazo[1,2-a]pyridine series, the specific positions of bromine substitution critically dictate both synthetic utility and physicochemical properties. While several dibromo regioisomers (e.g., 3,6- or 6,8-dibromo derivatives) share the same molecular weight (275.93 g/mol) [1], their electronic environments, reactivity profiles, and potential metabolic fates differ substantially. For instance, the 2,3-dibromo substitution pattern confers a distinctly low predicted pKa of 0.91, indicative of significantly reduced basicity compared to mono-bromo analogs, which influences solubility, salt formation, and passive membrane permeability in biological assays . Furthermore, the juxtaposition of two reactive C–Br bonds on the imidazole moiety provides a unique platform for orthogonal or sequential cross-coupling strategies that are not feasible with regioisomers bearing bromine atoms on disparate rings, thereby preventing simple generic substitution in synthetic routes .

Quantitative Differentiation Evidence for 2,3-Dibromoimidazo[1,2-a]pyridine (CAS 1333222-44-8)


Versatile Dual Bromide Handles for Orthogonal Cross-Coupling Synthesis

2,3-Dibromoimidazo[1,2-a]pyridine possesses two reactive C–Br bonds on the imidazole ring, enabling sequential or regioselective functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions [1]. This dual-handle reactivity is not present in mono-brominated analogs (e.g., 2-bromo- or 3-bromoimidazo[1,2-a]pyridine), which are limited to single derivatization [2]. While other dibromo regioisomers exist, the 2,3-substitution pattern situates both halogens on the same ring, facilitating unique one-pot double coupling strategies to rapidly generate 2,3,6-trisubstituted derivatives [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Distinctly Low Predicted pKa Alters Ionization and Permeability Profiles

The predicted acid dissociation constant (pKa) for 2,3-dibromoimidazo[1,2-a]pyridine is 0.91 ± 0.50, which is substantially lower than that of mono-brominated analogs such as 2-bromoimidazo[1,2-a]pyridine (pKa = 3.86 ± 0.50) or 7-bromoimidazo[1,2-a]pyridine (pKa = 5.15 ± 0.50) . This marked decrease in basicity is directly attributable to the electron-withdrawing effect of the dual bromine substitution on the imidazole ring, resulting in a compound that remains predominantly un-ionized at physiological pH [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Optimized Lipophilicity (LogP) for Blood-Brain Barrier Penetration

The calculated LogP for 2,3-dibromoimidazo[1,2-a]pyridine is 2.86 . This value falls within the optimal range (LogP ~1-3) for blood-brain barrier (BBB) penetration, a critical parameter for central nervous system (CNS) drug discovery [1]. By comparison, the 3,6-dibromo regioisomer has a higher predicted XLogP3-AA of 3.5, placing it outside the ideal CNS drug space and increasing the risk of poor solubility and high metabolic turnover [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Scaffold Validated in Antiviral and Kinase Inhibitor Research

The 2,3-dibromoimidazo[1,2-a]pyridine scaffold has been directly utilized in the synthesis of original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain, which demonstrated antiviral activity in vitro [1]. Structure-activity relationship (SAR) studies on this series identified hydrophobicity (logP) as the most important factor for activity [2]. Furthermore, related imidazo[1,2-a]pyridine scaffolds have yielded potent kinase inhibitors with IC50 values in the low nanomolar range (e.g., 1.0 nM for Nek2) [3].

Antiviral Research Kinase Inhibition Medicinal Chemistry

Evidence-Based Application Scenarios for 2,3-Dibromoimidazo[1,2-a]pyridine (CAS 1333222-44-8)


Rapid Construction of Diverse CNS-Focused Libraries via Orthogonal Cross-Coupling

The combination of two reactive C–Br handles and a CNS-optimal LogP of 2.86 makes 2,3-dibromoimidazo[1,2-a]pyridine an ideal core scaffold for generating libraries of 2,3,6-trisubstituted imidazo[1,2-a]pyridines . Sequential Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl diversity at the 2- and 3-positions, potentially followed by C–H functionalization at the 6-position of the pyridine ring. This approach accelerates the synthesis of compounds with physicochemical properties pre-disposed for blood-brain barrier penetration, as validated by the logP studies [1]. [2]

Design of Non-Basic Kinase Inhibitor Fragments with Improved Permeability

Given its exceptionally low predicted pKa of 0.91, this compound serves as a non-basic starting point for fragment-based drug discovery (FBDD) targeting kinases with deep, hydrophobic ATP-binding pockets . By eliminating the basic nitrogen often found in kinase inhibitors, this scaffold can reduce the risk of off-target activity against aminergic GPCRs and hERG channels, while the dual bromine atoms provide multiple vectors for fragment growing or linking. The scaffold's utility in generating potent kinase inhibitors (e.g., Nek2 inhibitors with 1 nM IC50) underscores its potential [1]. [2]

Precursor for Antiviral Agents via Thioether Side-Chain Introduction

This compound is a direct precursor for the synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain, a class with demonstrated in vitro antiviral activity . Structure-activity relationship (SAR) studies on this specific series have established hydrophobicity (logP) as the key driver of antiviral efficacy, providing a clear optimization path for medicinal chemists. Researchers can exploit the reactive C–Br bonds to install thioether or other sulfur-containing side chains while using the remaining bromide for further derivatization [1]. [2]

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